molecular formula C26H22FN3O5 B6479104 methyl 2'-amino-1-[(4-fluorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-90-5

methyl 2'-amino-1-[(4-fluorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B6479104
CAS No.: 873571-90-5
M. Wt: 475.5 g/mol
InChI Key: VLHOBYQKDCXNSK-UHFFFAOYSA-N
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Description

Methyl 2'-amino-1-[(4-fluorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C26H22FN3O5 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.15434897 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to methyl 2'-amino derivatives exhibit significant antimicrobial activity. A study on related alkaloids demonstrated their effectiveness against various bacterial strains, suggesting that structural modifications can enhance antibacterial properties. The presence of electron-donating or withdrawing groups on the phenyl ring was found to significantly influence the antimicrobial efficacy of these compounds .

Antiviral Activity

In a recent investigation, derivatives of indole compounds were tested for their antiviral properties against influenza viruses. Results indicated that certain structural features contributed to a reduction in viral infectivity by over 90%, highlighting the potential of these compounds as antiviral agents . Although specific data on methyl 2'-amino-1-[(4-fluorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxo derivatives were not directly reported, the structural similarities suggest a promising avenue for further exploration.

Anticancer Potential

The compound's structure suggests potential interactions with various biological targets implicated in cancer. For instance, indole derivatives have been shown to modulate pathways related to apoptosis and cell proliferation. Studies have reported that certain indole-based compounds can act as PPARγ agonists, which play a role in insulin sensitivity and may also impact cancer cell metabolism .

Interaction with Biological Targets

The biological activity of methyl 2'-amino-1-[(4-fluorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxo can be attributed to its ability to interact with specific receptors and enzymes. For example:

  • PPARγ Activation : Similar compounds have been studied for their role in activating peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and fat storage.
  • Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties that could mitigate oxidative stress-related damage in cells.

Table of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant against various bacterial strains
Antiviral>90% reduction in viral infectivity (influenza)
AnticancerModulation of apoptosis and cell proliferation

Notable Research Findings

  • Antimicrobial Study : A study highlighted the importance of substituents on the piperidine ring affecting antibacterial activity, suggesting modifications could lead to enhanced efficacy against resistant strains .
  • Antiviral Investigation : Research demonstrated that specific indole derivatives significantly reduced viral loads in infected models, reinforcing the need for further exploration into similar structures .
  • Cancer Research : Investigations into PPARγ agonists revealed that structural modifications could improve their therapeutic index for treating metabolic disorders associated with cancer .

Properties

IUPAC Name

methyl 2'-amino-1-[(4-fluorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O5/c1-14-12-19-20(23(31)29(14)2)26(21(22(28)35-19)24(32)34-3)17-6-4-5-7-18(17)30(25(26)33)13-15-8-10-16(27)11-9-15/h4-12H,13,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHOBYQKDCXNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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